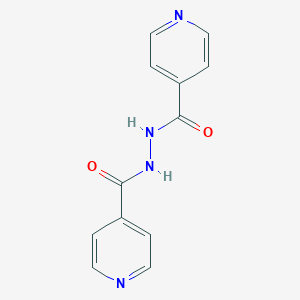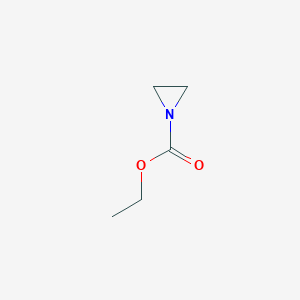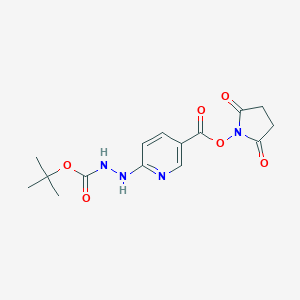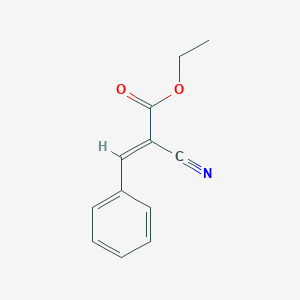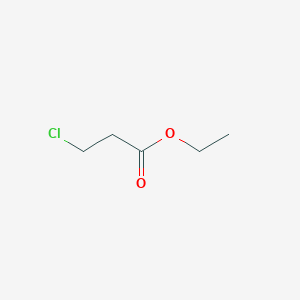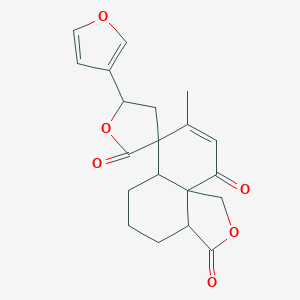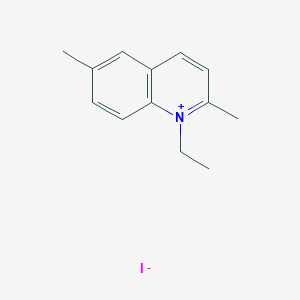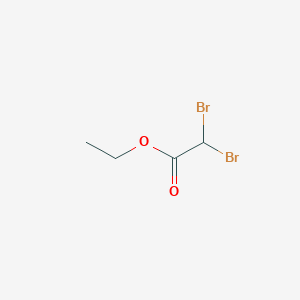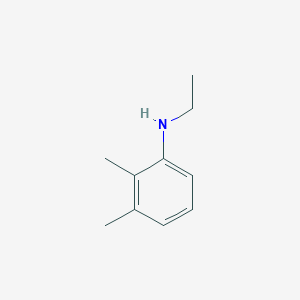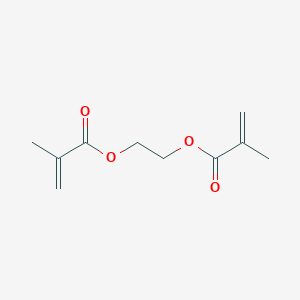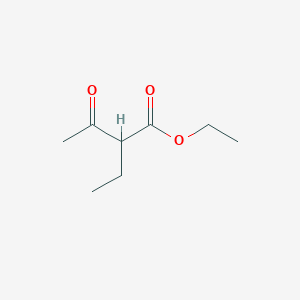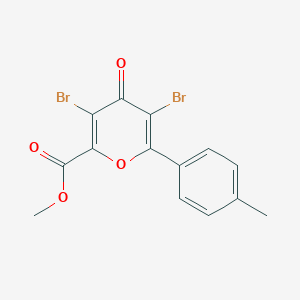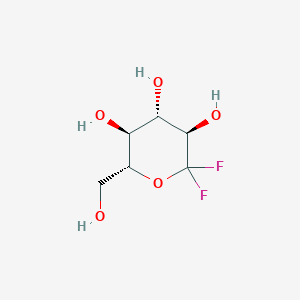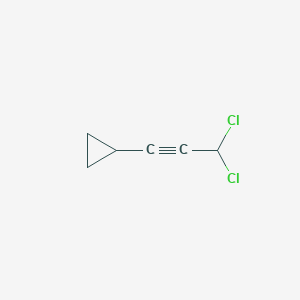
1,1-Dichloro-3-cyclopropyl-2-propyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-3-cyclopropyl-2-propyne (DCPP) is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the propargyl chloride family of compounds, which have been found to have a variety of interesting properties. In
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-3-cyclopropyl-2-propyne has been found to have a variety of potential applications in scientific research. One area of interest is in the field of neurochemistry, where 1,1-Dichloro-3-cyclopropyl-2-propyne has been found to inhibit the activity of the enzyme monoamine oxidase (MAO). This enzyme is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine, and inhibition of its activity can lead to increased levels of these neurotransmitters in the brain. This has potential implications for the treatment of depression, anxiety, and other psychiatric disorders.
Another area of interest is in the field of cancer research, where 1,1-Dichloro-3-cyclopropyl-2-propyne has been found to have cytotoxic effects on cancer cells. This may be due to its ability to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. Inhibition of this enzyme can lead to the death of rapidly dividing cancer cells.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-3-cyclopropyl-2-propyne is not fully understood, but it is thought to involve the inhibition of various enzymes, including MAO and DHFR. This leads to increased levels of neurotransmitters in the brain and cytotoxic effects on cancer cells.
Biochemische Und Physiologische Effekte
1,1-Dichloro-3-cyclopropyl-2-propyne has been found to have a variety of biochemical and physiological effects. In addition to its effects on MAO and DHFR, it has also been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This has potential implications for the treatment of Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1-Dichloro-3-cyclopropyl-2-propyne in lab experiments is its ability to selectively inhibit certain enzymes, such as MAO and DHFR. This allows researchers to study the effects of these enzymes on various biological processes. However, one limitation is that 1,1-Dichloro-3-cyclopropyl-2-propyne is a toxic compound and must be handled with care.
Zukünftige Richtungen
There are several future directions for research on 1,1-Dichloro-3-cyclopropyl-2-propyne. One area of interest is in the development of new drugs based on the structure of 1,1-Dichloro-3-cyclopropyl-2-propyne. This may involve modifying the compound to increase its potency or selectivity for certain enzymes. Another area of interest is in the study of 1,1-Dichloro-3-cyclopropyl-2-propyne's effects on other biological processes, such as inflammation and oxidative stress. Finally, there is potential for the use of 1,1-Dichloro-3-cyclopropyl-2-propyne in the development of new imaging agents for use in diagnostic procedures.
Synthesemethoden
1,1-Dichloro-3-cyclopropyl-2-propyne can be synthesized through a multi-step process involving the reaction of cyclopropylacetylene with hydrogen chloride gas, followed by reaction with sodium hydroxide and then chlorination with phosphorus pentachloride. The resulting compound is then purified through distillation and recrystallization.
Eigenschaften
CAS-Nummer |
139185-46-9 |
|---|---|
Produktname |
1,1-Dichloro-3-cyclopropyl-2-propyne |
Molekularformel |
C6H6Cl2 |
Molekulargewicht |
149.01 g/mol |
IUPAC-Name |
3,3-dichloroprop-1-ynylcyclopropane |
InChI |
InChI=1S/C6H6Cl2/c7-6(8)4-3-5-1-2-5/h5-6H,1-2H2 |
InChI-Schlüssel |
WQEWQEKKRTXLML-UHFFFAOYSA-N |
SMILES |
C1CC1C#CC(Cl)Cl |
Kanonische SMILES |
C1CC1C#CC(Cl)Cl |
Synonyme |
Cyclopropane, (3,3-dichloro-1-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



